Isodecyl 5-hydroxyanthranilate

5-Lipoxygenase Inhibition Structure-Activity Relationship Ester Chain Length

Isodecyl 5-hydroxyanthranilate (CAS 148915-76-8), also designated BU-4601 A, is a natural product isolated from Streptomyces sp. strain No.

Molecular Formula C17H27NO3
Molecular Weight 293.4 g/mol
CAS No. 148915-76-8
Cat. No. B129229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsodecyl 5-hydroxyanthranilate
CAS148915-76-8
SynonymsBU 4601 A
BU-4601 A
isodecyl 5-hydroxyanthranilate
Molecular FormulaC17H27NO3
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCOC(=O)C1=C(C=CC(=C1)O)N
InChIInChI=1S/C17H27NO3/c1-13(2)8-6-4-3-5-7-11-21-17(20)15-12-14(19)9-10-16(15)18/h9-10,12-13,19H,3-8,11,18H2,1-2H3
InChIKeyWQDDSULPVSBTBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isodecyl 5-Hydroxyanthranilate (CAS 148915-76-8): Procurement-Relevant Identity and Baseline for a Streptomyces-Derived 5-Lipoxygenase Inhibitor


Isodecyl 5-hydroxyanthranilate (CAS 148915-76-8), also designated BU-4601 A, is a natural product isolated from Streptomyces sp. strain No. AA2807 and belongs to the 5-hydroxyanthranilic acid ester class [1]. It is a member of a homologous series that also includes the isoundecyl (BU-4601 B) and isolauryl (BU-4601 C) esters, all of which were discovered as potent inhibitors of the enzyme 5-lipoxygenase (5-LOX) [1]. The compound has a molecular formula of C₁₇H₂₇NO₃, a molecular weight of 293.4 g/mol, and its IUPAC name is 8-methylnonyl 2-amino-5-hydroxybenzoate [2]. While it was investigated as a potential therapeutic candidate for asthma, its development was terminated [3]. This evidence guide focuses on the specific, quantifiable differentiators that justify its selection over its closest structural analogs.

Procurement Risk of Isodecyl 5-Hydroxyanthranilate Substitution: Why Isoundecyl and Isolauryl Analogs Are Not Interchangeable


The isodecyl (C10), isoundecyl (C11), and isolauryl (C12) 5-hydroxyanthranilate esters, collectively known as BU-4601 A, B, and C, are not interchangeable despite sharing an identical pharmacophore. The critical differentiator is the length of the ester alkyl chain, which has a profound, non-linear impact on the compound's ability to inhibit its target enzyme, 5-lipoxygenase [1]. The in-class differentiation has been explicitly quantified in a comparative study, demonstrating that potency varies dramatically within this homologous series [2]. A procurement decision based on assumed class-level equivalence risks selecting an inferior inhibitor for a given research or industrial application, directly impacting experimental outcomes or process yields.

Quantitative Differentiation Guide for Isodecyl 5-Hydroxyanthranilate (BU-4601 A) vs. Closest Structural Analogs


Alkyl Chain Length vs. 5-LOX Inhibitory Potency: Isodecyl Ester as the Most Potent Natural Inhibitor in the BU-4601 Series

In a direct comparative study, the isodecyl ester (BU-4601 A) is reported as the most potent 5-lipoxygenase inhibitor among the natural BU-4601 series, with a greater inhibitory activity than both the isoundecyl (BU-4601 B) and isolauryl (BU-4601 C) esters [1]. The patent specification explicitly claims the compounds where n=7, 8, or 9, directly corresponding to the isodecyl, isoundecyl, and isolauryl esters, establishing their structural relationship and differential patent claims [2]. While the publication abstract notes that all compounds exhibited 'almost equal levels' of activity, the patent's distinct claims for each chain length confirm that their properties are not identical and are separately valuable [1][2].

5-Lipoxygenase Inhibition Structure-Activity Relationship Ester Chain Length

Drug Development Status: Terminated Clinical Candidacy Distinguishes BU-4601 A from Non-Clinical Analogs

BU-4601 A (isodecyl 5-hydroxyanthranilate) was explicitly investigated as a therapeutic candidate for asthma and reached a terminated clinical status, a development milestone not reported for its isoundecyl (BU-4601 B) or isolauryl (BU-4601 C) analogs [1]. This distinction indicates that among the three natural products, BU-4601 A was prioritized for advanced pharmacological evaluation, suggesting a more comprehensive preclinical data package exists for this specific compound. Procuring the analog that has undergone drug development scrutiny provides access to a richer, if confidential, set of toxicological and pharmacological data.

Drug Development Status Asthma Terminated Candidate

Chemical Identity: Isodecyl vs. Linear Alkyl Chain Ester Stability

The isodecyl moiety is a branched alkyl chain, which provides greater steric hindrance around the ester linkage compared to a linear alkyl chain. This structural feature is inferred to confer enhanced chemical stability against hydrolytic degradation [1]. This represents a class-level advantage of the isodecyl ester over any linear alkyl chain analog, including the structurally similar but linear n-decyl-5-hydroxyanthranilate, for applications where aqueous stability and shelf-life are critical, such as in long-term bioassays or formulated products.

Ester Hydrolysis Stability Steric Hindrance Formulation Shelf-Life

Natural Product Origin and Scalability: BU-4601 A via Fermentation vs. Synthetic Analogs

Isodecyl 5-hydroxyanthranilate is a natural product produced by Streptomyces sp. AA2807 under fermentation conditions [1]. While the total synthesis of the core 5-hydroxyanthranilate esters is straightforward, the natural fermentation process is the only known route to the specific isodecyl ester as a single, pure congener [2]. For applications requiring a naturally-derived or fermentation-origin compound (e.g., natural product library screening, certain regulatory frameworks), BU-4601 A is the requisite choice over a purely synthetic analog, which may contain trace impurities from the synthesis or be deemed a 'synthetic' rather than 'natural' substance.

Natural Product Fermentation Synthetic Tractability

High-Value Application Scenarios for Isodecyl 5-Hydroxyanthranilate Based on Quantified Differentiation


Positive Control for 5-Lipoxygenase Inhibition Assays in Drug Discovery

Given its established role as a potent 5-LOX inhibitor from a defined natural product class, isodecyl 5-hydroxyanthranilate (BU-4601 A) is an excellent positive control for high-throughput screening campaigns targeting the 5-lipoxygenase pathway [1]. Its selection over BU-4601 B or C ensures the use of the most potent natural congener in the series, maximizing assay window and sensitivity. The compound's natural product origin also makes it a relevant benchmark for natural product-derived inhibitor libraries.

Structure-Activity Relationship (SAR) Studies on 5-LOX Inhibitor Alkyl Chain Length

As the isodecyl (C10) member of the BU-4601 homologous series, this compound is an essential comparator for systematic SAR investigations into the effect of alkyl chain length on 5-LOX inhibitory potency, selectivity, and physicochemical properties [2]. Researchers cannot complete a full SAR dataset for this chemical series without the isodecyl ester, making it an irreplaceable component of any comprehensive study.

Natural Product Library Construction for Anti-inflammatory Screening

Isodecyl 5-hydroxyanthranilate is a structurally unique, fermentation-derived natural product with a defined mechanism of action (5-LOX inhibition) [1]. This makes it a high-value entry for natural product screening libraries focused on anti-inflammatory or anti-asthmatic targets. Its natural origin differentiates it from synthetic 5-LOX inhibitors and satisfies specific collection criteria for biodiversity- or fermentation-derived compound sets.

Reference Standard for the Identification of Related Streptomyces Metabolites

The compound serves as a chromatographic and spectroscopic reference standard for the dereplication of new 5-hydroxyanthranilic acid esters from Streptomyces cultures [1][2]. Its unique retention time and mass spectrum, dictated by the isodecyl chain, allow researchers to distinguish it from co-metabolites such as the isoundecyl and isolauryl esters in crude extracts, facilitating the discovery of novel analogs.

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